5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Overview
Description
“5’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]” is a synthetic compound with potential biological properties. It has the molecular formula C11H12BrN .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrN.ClH/c12-9-2-1-8-6-13-7-11(3-4-11)10(8)5-9;/h1-2,5,13H,3-4,6-7H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.12 g/mol. It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Chemical Synthesis and Rearrangement
Research into compounds structurally similar to 5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] has revealed a variety of synthetic pathways and rearrangement reactions yielding novel heterocyclic compounds. For instance, the reaction of 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines with dibromoalkanes in the presence of a base leads to the formation of spiro[cyclopropane-1,6′(5′H)-imidazo[2,1-a]isoquinolin]-5′-ones and related compounds, some of which have shown significant bronchodilator activity (Okuda, Yoshida, Hirota, & Sasaki, 2012). Additionally, cycloaddition and thermolytic conditions have been employed to rearrange isoxazole-5-cyclopropane derivatives into N-bridgehead bicyclic compounds, highlighting the versatility of spirocyclic compounds in synthetic chemistry (Goti, Brandi, Danza, Guarna, Donati, & Sarlo, 1989).
Spirocyclic Compound Synthesis
The synthesis of spirocyclic compounds based on the rearrangement of methyl bromocycloalkanecarboxylates with zinc and dihydroisoquinoline derivatives has been explored, leading to the creation of novel spiro{azeto[2,1-a]isoquinoline-1,1′-cycloalkan}-2-ones. This research underlines the potential of spirocyclic compounds in the development of new chemical entities (Nikiforova, Kirillov, Melekhin, & Slepukhin, 2019).
Photochromic Compounds
Investigations into the Duff formylation of halogen-substituted quinolines have led to the synthesis of new photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], demonstrating the application of spirocyclic compounds in the development of materials with photoresponsive properties (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008).
Enantioselective Synthesis
Research has also focused on the enantioselective synthesis of spiro-cyclopropane derivatives containing multiple stereogenic centers, providing valuable routes to complex molecules with potential pharmaceutical applications (Huang & Chen, 1999).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-9-3-1-2-8-6-13-7-11(4-5-11)10(8)9/h1-3,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZNOTOEMRHPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745075 | |
Record name | 5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
CAS RN |
885269-16-9 | |
Record name | 5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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